molecular formula C16H15N5O2 B11616559 N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide

N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide

Cat. No.: B11616559
M. Wt: 309.32 g/mol
InChI Key: BOXBJICKVKJLEP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and antimicrobial activities. This compound features a benzimidazole ring fused with an isonicotinohydrazide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide typically involves the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide involves its interaction with metal surfaces, forming a protective layer that inhibits corrosion. The compound adsorbs onto the metal surface through its nitrogen and oxygen atoms, creating a barrier that prevents the metal from reacting with corrosive agents . In biological systems, it interacts with cellular components, disrupting essential processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide include:

N’-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide stands out due to its unique benzimidazole structure, which enhances its chemical stability and reactivity.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-20-13-4-3-11(9-14(13)21(2)16(20)23)10-18-19-15(22)12-5-7-17-8-6-12/h3-10H,1-2H3,(H,19,22)/b18-10+

InChI Key

BOXBJICKVKJLEP-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.